1-(2-Bromoethyl)-3-cyclohexylurea
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Overview
Description
1-(2-Bromoethyl)-3-cyclohexylurea is an organic compound with a unique structure that combines a bromoethyl group and a cyclohexylurea moiety
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-3-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(2-Bromoethyl)-3-cyclohexylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoethyl)-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-cyclohexylurea involves its interaction with molecular targets through its bromoethyl and urea functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the urea moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromoethyl)-3-cyclohexylurea can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2-Chloroethyl)-3-cyclohexylurea: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-3-cyclohexylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Properties
CAS No. |
13908-86-6 |
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Molecular Formula |
C9H17BrN2O |
Molecular Weight |
249.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-cyclohexylurea |
InChI |
InChI=1S/C9H17BrN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) |
InChI Key |
NWTAMLVOXNRJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCBr |
Origin of Product |
United States |
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